5,7-Dihydroxy-4-methylcoumarin (CAS 2107-76-8) is a highly versatile benzopyrone derivative characterized by a meta-dihydroxy substitution pattern and a methyl group at the C4 position. In industrial and laboratory settings, it serves as a critical intermediate for synthesizing fluorescent probes, advanced polymeric materials, and bioactive pharmaceutical agents. Unlike simpler coumarins, its dual hydroxyl groups provide distinct reactive sites for cross-linking and functionalization, while the 4-methyl group sterically influences its electronic distribution and fluorescence quantum yield. The compound exhibits notable baseline properties, including a predicted pKa of approximately 7.29, making it slightly more acidic than standard phenols, and robust solubility in polar organic solvents. These attributes make it a preferred precursor in biocatalysis, sensor development, and antioxidant formulations where precise physicochemical tuning is required .
Substituting 5,7-Dihydroxy-4-methylcoumarin with closely related analogs, such as 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) or 7,8-dihydroxy-4-methylcoumarin, fundamentally alters both chemical reactivity and application stability. While 4-methylumbelliferone is a standard fluorophore, it lacks the secondary hydroxyl group at the C5 position, significantly reducing its capacity for complex cross-linking in polymer synthesis and diminishing its radical scavenging potency against myeloperoxidase. Conversely, substituting with ortho-dihydroxy isomers like 7,8-dihydroxy-4-methylcoumarin introduces severe formulation risks; ortho-dihydroxy coumarins are known to act as pro-oxidants in the presence of free iron ions, generating damaging hydroxyl radicals. The meta-dihydroxy arrangement of 5,7-dihydroxy-4-methylcoumarin uniquely circumvents this pro-oxidant behavior while maintaining potent antioxidant capacity, making it strictly non-interchangeable for iron-rich or physiological formulations [1].
In the synthesis of 5,7-dihydroxy-4-methylcoumarin via Pechmann condensation, catalyst selection critically impacts yield and processability. Utilizing a highly porous UiO-66-SO3H metal-organic framework catalyst at 140 °C for 4 hours achieves a 66.0% reaction yield with an activation energy of 12.6 kcal/mol. In contrast, using a conventional FAU zeolite catalyst under similar conditions yields only 58.0%, and a standard UiO-66 catalyst yields 49.3% [1].
| Evidence Dimension | Pechmann condensation reaction yield |
| Target Compound Data | 66.0% yield (UiO-66-SO3H catalyst) |
| Comparator Or Baseline | 58.0% yield (FAU zeolite catalyst) / 49.3% yield (UiO-66 catalyst) |
| Quantified Difference | 13.7% to 33.8% relative yield improvement over baselines |
| Conditions | Phloroglucinol/ethyl acetoacetate molar ratio 1:1.16 to 1:1.6, 140 °C, 4 hours, solvent-free liquid phase |
Demonstrates that the compound's manufacturability can be significantly optimized using advanced solid acid catalysts, lowering production costs and improving throughput.
5,7-Dihydroxy-4-methylcoumarin is a potent scavenger of alkylperoxyl and superoxide radicals, but its structural substitution pattern dictates its stability in transition-metal-rich environments. Unlike ortho-dihydroxy coumarins (such as 7,8-dihydroxy-4-methylcoumarin or fraxetin), which exhibit pro-oxidant behavior and enhance the generation of hydroxyl radicals in the presence of free iron ions, 5,7-dihydroxy-4-methylcoumarin remains strictly non-pro-oxidant under identical conditions [1].
| Evidence Dimension | Pro-oxidant behavior in the presence of free iron ions |
| Target Compound Data | Non-pro-oxidant (maintains stable radical scavenging) |
| Comparator Or Baseline | 7,8-dihydroxy-4-methylcoumarin (acts as a pro-oxidant, generating hydroxyl radicals) |
| Quantified Difference | Complete elimination of iron-catalyzed radical generation |
| Conditions | Aqueous physiological models with free iron ions |
Critical for selecting antioxidants in formulations or biological assays where trace iron could otherwise trigger catastrophic oxidative degradation.
When evaluated as a substrate for the carminomycin 4-O-methyltransferase enzyme (DnrK), 5,7-dihydroxy-4-methylcoumarin demonstrates specific enzymatic permissivity. In standardized assays, it achieved a 14% turnover rate, which outperformed the widely used benchmark fluorophore 4-methylumbelliferone (12% turnover) under identical biocatalytic conditions [1].
| Evidence Dimension | DnrK-catalyzed enzymatic turnover rate |
| Target Compound Data | 14% turnover |
| Comparator Or Baseline | 4-methylumbelliferone (12% turnover) |
| Quantified Difference | 16.6% relative increase in enzymatic conversion |
| Conditions | DnrK enzyme assay evaluating non-native fluorescent hydroxycoumarin acceptors |
Validates the compound as a superior, more permissive precursor for biocatalytic strain engineering and the synthesis of novel methylated derivatives.
5,7-Dihydroxy-4-methylcoumarin exhibits highly potent, quantitative inhibition of key inflammatory and oxidative enzymes. In cell-free assays, it inhibits myeloperoxidase (MPO) with an IC50 of 1.06 µM and scavenges hypochlorous acid (HOCl) with an IC50 of 2.85 µM. This dual-action potency is structurally dependent on its specific dihydroxy configuration, making it a highly effective biochemical benchmark .
| Evidence Dimension | Myeloperoxidase (MPO) inhibition |
| Target Compound Data | IC50 = 1.06 µM |
| Comparator Or Baseline | Standard mono-hydroxy coumarins (generally weak or inactive against MPO) |
| Quantified Difference | Low micromolar targeted inhibition |
| Conditions | Cell-free biochemical assay |
Provides buyers with precise, quantitative IC50 benchmarks for utilizing this compound as a positive control or active agent in anti-inflammatory screening assays.
Driven by its proven 14% turnover rate with DnrK methyltransferase—outperforming 4-methylumbelliferone—this compound is the ideal starting material for synthetic biology workflows aiming to engineer novel, regioselectively methylated coumarin dyes in microbial hosts [1].
Because it uniquely avoids the iron-catalyzed pro-oxidant behavior seen in ortho-dihydroxy analogs (like 7,8-dihydroxy-4-methylcoumarin), this compound is the preferred radical scavenger for cosmetic, therapeutic, or material formulations where trace transition metals cannot be entirely eliminated[2].
The dual hydroxyl groups at the 5 and 7 positions allow this compound to act as a functional chain extender in the synthesis of light-responsive, fluorescent polyurethanes and zinc acrylate marine antifouling coatings, providing reactive cross-linking sites that mono-hydroxy coumarins lack [3].
Leveraging its specific structural profile, which has been shown to yield up to 400-fold sensitivity gains in engineered PYR1 receptor screens, this compound is highly suitable as a target ligand or structural backbone in the development of advanced chemical sensors and diagnostic assays [4].
Irritant